molecular formula C23H28FN3O4S B11351659 1-[(2-fluorobenzyl)sulfonyl]-N-[2-(propan-2-ylcarbamoyl)phenyl]piperidine-4-carboxamide

1-[(2-fluorobenzyl)sulfonyl]-N-[2-(propan-2-ylcarbamoyl)phenyl]piperidine-4-carboxamide

Cat. No.: B11351659
M. Wt: 461.6 g/mol
InChI Key: UFXOLGUFLRUKPR-UHFFFAOYSA-N
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Description

1-[(2-Fluorophenyl)methanesulfonyl]-N-{2-[(propan-2-yl)carbamoyl]phenyl}piperidine-4-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a piperidine ring substituted with a fluorophenyl group, a methanesulfonyl group, and a carbamoylphenyl group, making it a molecule of interest for its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-fluorophenyl)methanesulfonyl]-N-{2-[(propan-2-yl)carbamoyl]phenyl}piperidine-4-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the piperidine ring, followed by the introduction of the fluorophenyl group through a nucleophilic aromatic substitution reaction. The methanesulfonyl group can be introduced via sulfonylation reactions, and the carbamoylphenyl group can be added through amide bond formation.

Industrial Production Methods: Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of robust reaction conditions to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 1-[(2-Fluorophenyl)methanesulfonyl]-N-{2-[(propan-2-yl)carbamoyl]phenyl}piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic, basic, or neutral environments.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, 1-[(2-fluorophenyl)methanesulfonyl]-N-{2-[(propan-2-yl)carbamoyl]phenyl}piperidine-4-carboxamide is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its ability to form specific interactions with these targets can provide insights into its potential as a therapeutic agent.

Medicine: In medicinal chemistry, this compound could be investigated for its potential pharmacological properties. Its structural features may allow it to interact with specific biological targets, making it a candidate for drug development.

Industry: In the industrial sector, 1-[(2-fluorophenyl)methanesulfonyl]-N-{2-[(propan-2-yl)carbamoyl]phenyl}piperidine-4-carboxamide may be used in the development of new materials with unique properties, such as polymers, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 1-[(2-fluorophenyl)methanesulfonyl]-N-{2-[(propan-2-yl)carbamoyl]phenyl}piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or activating their function. The pathways involved in its mechanism of action can vary depending on the specific biological context and the nature of the target.

Comparison with Similar Compounds

  • 1-[(2-Chlorophenyl)methanesulfonyl]-N-{2-[(propan-2-yl)carbamoyl]phenyl}piperidine-4-carboxamide
  • 1-[(2-Bromophenyl)methanesulfonyl]-N-{2-[(propan-2-yl)carbamoyl]phenyl}piperidine-4-carboxamide
  • 1-[(2-Methylphenyl)methanesulfonyl]-N-{2-[(propan-2-yl)carbamoyl]phenyl}piperidine-4-carboxamide

Uniqueness: The uniqueness of 1-[(2-fluorophenyl)methanesulfonyl]-N-{2-[(propan-2-yl)carbamoyl]phenyl}piperidine-4-carboxamide lies in the presence of the fluorophenyl group. Fluorine atoms can significantly influence the compound’s chemical and biological properties, such as increasing metabolic stability, enhancing binding affinity to biological targets, and altering the compound’s lipophilicity. These features make it distinct from its analogs with different substituents.

Properties

Molecular Formula

C23H28FN3O4S

Molecular Weight

461.6 g/mol

IUPAC Name

1-[(2-fluorophenyl)methylsulfonyl]-N-[2-(propan-2-ylcarbamoyl)phenyl]piperidine-4-carboxamide

InChI

InChI=1S/C23H28FN3O4S/c1-16(2)25-23(29)19-8-4-6-10-21(19)26-22(28)17-11-13-27(14-12-17)32(30,31)15-18-7-3-5-9-20(18)24/h3-10,16-17H,11-15H2,1-2H3,(H,25,29)(H,26,28)

InChI Key

UFXOLGUFLRUKPR-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C1=CC=CC=C1NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3F

Origin of Product

United States

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